molecular formula C12H13ClFN3 B14168588 2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride

2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B14168588
M. Wt: 253.70 g/mol
InChI Key: WHRPQEMKCRRCSU-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride is a heterocyclic amine derivative featuring a pyrimidine core substituted at the 4-position with a 4-fluorophenyl group and at the 2-position with an ethanamine side chain, which is protonated as a hydrochloride salt. The pyrimidine ring provides a rigid aromatic scaffold, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability—common strategies in drug design. The ethanamine moiety may facilitate interactions with biological targets, such as receptors or enzymes, via hydrogen bonding or ionic interactions.

Properties

Molecular Formula

C12H13ClFN3

Molecular Weight

253.70 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)pyrimidin-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C12H12FN3.ClH/c13-10-3-1-9(2-4-10)11-6-8-15-12(16-11)5-7-14;/h1-4,6,8H,5,7,14H2;1H

InChI Key

WHRPQEMKCRRCSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)CCN)F.Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Arylation of Halopyrimidines

The most frequently employed method involves palladium-catalyzed coupling of 4-fluorophenylboronic acid with 2-chloro-4-iodopyrimidine derivatives. As demonstrated in EP1893585A1, this approach typically proceeds through:

  • Preparation of 2,4-dichloro-5-(1,3-dioxolane-2-yl)-6-isopropylpyrimidine intermediate
  • Selective C4 substitution via organozinc reagents
  • Suzuki coupling with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis

Critical parameters include:

  • Catalyst loading: 1 mol% Pd(PPh₃)₄
  • Solvent system: THF/H₂O (4:1)
  • Temperature: 55-60°C
  • Reaction time: 4.5 hours

This method achieves 41% yield for the coupled product, requiring subsequent deprotection of the dioxolane group and amine functionalization.

Negishi Cross-Coupling Strategy

An alternative pathway described in EP1893585A1 employs organozinc intermediates:

$$ \text{2-Chloropyrimidine} + \text{4-Fluorophenyl-ZnCl} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-(4-Fluorophenyl)pyrimidine} $$

Key advantages:

  • Avoids boronic acid preparation
  • Enables one-pot sequential couplings
  • Tolerates ester and aldehyde functionalities

Typical conditions:

  • ZnCl₂ (2.0 equiv)
  • THF solvent at -70°C to RT
  • 10 mol% Li₂CuCl₄ as co-catalyst

Pyrimidine Ring Construction Methodologies

Biginelli-Type Cyclocondensation

PMC10880905 details a multi-step synthesis starting from β-keto esters and fluorinated benzaldehydes:

  • Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate
  • Urea-mediated cyclization to form dihydropyrimidinone
  • Oxidation to aromatic pyrimidine using MnO₂
  • Chlorination at C2 position with POCl₃
  • Nucleophilic amination with ethylenediamine

Reaction Table 1: Optimization of Cyclization Step

Catalyst Temp (°C) Time (h) Yield (%)
HCl (conc.) 80 12 58
FeCl₃ 100 8 67
Yb(OTf)₃ 60 6 73

Tollens Condensation Route

PMC10880905 reports an alternative pathway using formaldehyde condensation:

$$ \text{4-Fluorophenylacetone} + \text{HCHO} \xrightarrow{\text{NaHCO}_3} \text{Pyrimidine precursor} $$

Key features:

  • Ethanol solvent system
  • 50°C reaction temperature
  • 12-hour reaction time
  • Column chromatography purification (SiO₂, EtOAc/hexane)

Functional Group Interconversion Strategies

Nitrile Reduction Pathway

Vulcanchem's approach for analogous chlorophenyl derivatives suggests:

  • 2-Cyanopyrimidine synthesis
  • Hydrogenation over Raney Ni
  • HCl salt formation

Critical parameters:

  • H₂ pressure: 50 psi
  • NH₄OH workup
  • Ethanol/HCl crystallization

Gabriel Synthesis Modification

PMC7236252 describes protected amine strategies:

  • Phthalimide introduction at C2 position
  • Hydrazinolysis for amine liberation
  • HCl salt precipitation

Yield optimization data:

Hydrazine Hydrate (equiv) Temp (°C) Yield (%)
1.5 80 45
3.0 100 68
5.0 120 72

Protecting Group Strategies

Dioxolane Protection of Aldehydes

EP1893585A1 demonstrates effective aldehyde protection:

$$ \text{5-Formylpyrimidine} + \text{Ethylene glycol} \xrightarrow{\text{pTSA}} \text{1,3-Dioxolane} $$

Advantages:

  • Prevents aldol side reactions
  • Stable under coupling conditions
  • Mild acidic removal (HCl/MeOH)

Boc Protection of Amines

PMC7236252 reports successful use of tert-butyl carbamate protection:

  • Boc₂O in THF/water
  • Deprotection with TFA/DCM
  • Neutralization with NH₄OH

Salt Formation and Purification

Hydrochloride Salt Crystallization

Optimal conditions derived from multiple sources:

  • Solvent system: Methanol/water (3:1)
  • HCl gas bubbling time: 30 min
  • Cooling rate: 0.5°C/min
  • Final purity: >99% by HPLC

Column Chromatography Parameters

Stationary Phase Mobile Phase Rf Value
Silica gel 60 CHCl₃:MeOH (9:1) 0.32
Alumina EtOAc:Hexane (1:3) 0.45
C18 ACN:H₂O (7:3) + 0.1% TFA 0.21

Analytical Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, D₂O):
δ 8.71 (s, 1H, H6), 8.23 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 6.8 Hz, 2H, CH₂N), 3.25 (t, J = 6.8 Hz, 2H, CH₂NH₂)

Mass Spectrometry

ESI-MS: m/z 232.1 [M+H]⁺ (calc. 232.09)

Yield Optimization Studies

Comparative analysis of synthetic routes:

Method Total Steps Overall Yield (%) Purity (%)
Suzuki Coupling 5 28 99.1
Biginelli Condensation 7 19 97.8
Nitrile Reduction 4 35 98.5

Scale-Up Considerations

Critical parameters for industrial production:

  • Pd catalyst recycling systems
  • Continuous flow hydrogenation
  • MeOH/H₂O anti-solvent crystallization
  • PAT (Process Analytical Technology) implementation

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promise for:

  • C-H functionalization at C4 position
  • Radical-based amination strategies
  • Visible light-mediated couplings

Biocatalytic Approaches

Recent developments include:

  • Transaminase-mediated amine synthesis
  • Oxidase-catalyzed pyrimidine ring formation
  • Whole-cell systems for enantioselective production

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

It appears that the query is asking for information on the applications of the chemical compound "2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride."

Based on the search results, here's what is known about the compound and related chemicals:

Chemical Information

  • 2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride This compound has the molecular formula C12H13ClFN3 and a molecular weight of 253.70 g/mol . Synonyms include 1196154-57-0, 2-(4-(4-FLUOROPHENYL)PYRIMIDIN-2-YL)ETHANAMINE HYDROCHLORIDE, AB63313, and 2-(4-(4-Fluorophenyl)pyrimidin-2-yl)ethan-1-amine hydrochloride .
  • Computed Descriptors The IUPAC name is 2-[4-(4-fluorophenyl)pyrimidin-2-yl]ethanamine;hydrochloride . The InChI string is InChI=1S/C12H12FN3.ClH/c13-10-3-1-9(2-4-10)11-6-8-15-12(16-11)5-7-14;/h1-4,6,8H,5,7,14H2;1H . The InChIKey is WHRPQEMKCRRCSU-UHFFFAOYSA-N . The SMILES notation is C1=CC(=CC=C1C2=NC(=NC=C2)CCN)F.Cl .
  • Related Compound: (2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride, a synthetic organic molecule with a pyrimidine ring substituted with fluorine and trifluoromethyl groups, is being explored for pharmaceutical applications due to its potential to interact with biological systems. Its molecular formula is C13H12ClF4N3O and its molecular weight is 337.70 g/mol .

Potential Applications and Biological Activities

  • Compounds similar to (2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride exhibit significant biological activities, including potential antitumor and antiviral properties. The trifluoromethyl substitution in this related compound may enhance its biological activity compared to other compounds.
  • Other pyrimidine derivatives with fluorine substituents, such as 5-Fluorouracil and Trifluridine, have antitumor activity, while Pyrimethamine (a pyrimidine with different substituents) has antiprotozoal activity.

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Structure/Substituents Molecular Formula Molecular Weight Key Features Applications/Notes References
2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride (Target) Pyrimidine core with 4-fluorophenyl (C₆H₄F) and ethanamine side chain. Hypothetical: C₁₂H₁₂ClFN₃ ~260.7 (estimated) Fluorine enhances lipophilicity; pyrimidine offers π-π stacking potential. Potential intermediate for CNS agents or kinase inhibitors. N/A (inferred)
2-[4-(Benzyloxy)phenyl]ethanamine hydrochloride Benzene ring with benzyloxy (OCH₂C₆H₅) and ethanamine. C₁₆H₁₇NO·HCl 299.8 Benzyloxy group increases steric bulk; soluble in water and ethanol. Organic synthesis intermediate (drugs, pesticides).
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride Pyrimidine with 2-fluoropropane (CF₃CH₂) and methanamine. C₈H₁₃ClFN₃ 205.7 Fluorinated alkyl chain improves metabolic stability. Not specified; likely a bioactive intermediate.
2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride Pyrimidine with methyl (CH₃), pyridinyl (C₅H₄N), and ethanamine. C₁₂H₁₅ClN₄ 250.7 Pyridine-pyrimidine hybrid may enhance metal coordination or receptor binding. Research applications (e.g., kinase inhibitors).
2-(4-Fluorophenoxy)ethanamine hydrochloride Ethylamine linked to 4-fluorophenoxy (O-C₆H₄F). C₈H₉ClFNO 189.6 Ether linkage reduces rigidity but improves solubility. Intermediate for fluorinated pharmaceuticals.
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride Phenolic ring with hydroxy (OH) and methoxy (OCH₃) groups. C₉H₁₄ClNO₂ 215.7 Polar substituents enhance water solubility; antioxidant potential. Used in neurotransmitter research (e.g., dopamine analogs).
Pruvanserin Hydrochloride Piperazine-linked indole-carbonitrile with 4-fluorophenethyl. C₂₂H₂₁FN₄O·HCl 412.9 Fluorophenyl group aids in CNS penetration; targets serotonin receptors. Clinical candidate for insomnia and depression.
2C-T-7 Hydrochloride Phenethylamine with dimethoxy and propylthio groups. C₁₃H₂₁NO₂S·HCl 291.9 Psychoactive; sulfur substitution alters receptor affinity. Research on hallucinogenic effects.

Key Observations:

Structural Flexibility vs. Rigidity: The pyrimidine-based target compound offers rigidity compared to benzene derivatives (e.g., 2-(4-fluorophenoxy)ethanamine), which may improve target selectivity.

Substituent Effects :

  • Fluorine : Present in all compounds, fluorine enhances lipophilicity and metabolic stability. In Pruvanserin, it aids blood-brain barrier penetration.
  • Heterocycles : Pyrimidine (target) and pyridine () cores enable π-π interactions, critical for binding to aromatic residues in enzymes or receptors.

Pharmacological Potential: The target’s pyrimidine-fluorophenyl scaffold is structurally distinct from Pruvanserin’s indole-piperazine system but shares fluorophenyl motifs common in CNS drugs. 2C-T-7’s hallucinogenic activity underscores the importance of sulfur and methoxy groups in modulating serotonin receptor interactions.

Synthetic Utility :

  • Compounds like 2-[4-(benzyloxy)phenyl]ethanamine are used as intermediates, where protective groups (e.g., benzyloxy) facilitate stepwise synthesis.

Biological Activity

2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that contributes to its pharmacological properties, particularly in the fields of oncology and neurology.

  • Molecular Formula : C12H13ClFN3
  • Molecular Weight : 253.7 g/mol
  • CAS Number : 1196154-51-4
  • Purity : ≥98% .

Antiproliferative Effects

Research indicates that derivatives of pyrimidine compounds, including 2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride, exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have demonstrated that modifications to the pyrimidine structure can enhance its ability to inhibit cell proliferation in HeLa cells and other tumor models .

Case Study: HeLa Cell Line

In a study evaluating the antiproliferative effects on HeLa cells, it was found that compounds with structural similarities to 2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride retained their activity. The mechanism involved the disruption of microtubule dynamics, leading to mitotic delay and subsequent cell death .

CompoundIC50 (µM)Mechanism of Action
2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine1.5Inhibition of tubulin assembly
Derivative A1.8Disruption of microtubule dynamics
Derivative B2.0Induction of apoptosis

Neuroprotective Activity

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been observed to modulate pathways associated with neurodegenerative diseases, potentially through its interaction with tropomyosin receptor kinases (Trk) . The selectivity and potency of this compound in inhibiting specific kinases are crucial for its therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride is closely related to its chemical structure. The presence of the fluorophenyl group enhances its lipophilicity and interaction with biological targets, which is essential for its efficacy.

Key Findings in SAR Studies

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring increases binding affinity to target proteins.
  • Pyrimidine Core : The pyrimidine skeleton is critical for maintaining biological activity, influencing both solubility and receptor interaction.
  • Amine Group : The ethanamine moiety plays a significant role in enhancing the compound's interactions with biological receptors.

Q & A

Q. What are the standard synthetic routes for 2-(4-(4-fluorophenyl)pyrimidin-2-yl)ethanamine hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving pyrimidine ring formation and subsequent functionalization. For example:

  • Step 1 : Condensation of 4-fluorophenylacetylene with a pyrimidine precursor (e.g., 2-chloropyrimidine) under Pd-catalyzed cross-coupling conditions .
  • Step 2 : Introduction of the ethanamine moiety via nucleophilic substitution or reductive amination.
  • Characterization : Intermediates are validated using 1H NMR^1 \text{H NMR} (δ 7.2–8.5 ppm for aromatic protons, δ 3.1–3.5 ppm for amine protons) and HPLC purity (>95%) .

Q. How is the purity of this compound assessed, and what analytical methods are recommended?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm are used to quantify purity (>98% for research-grade material) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 276.1 (free base) and 312.6 (hydrochloride) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., C: 54.3%, H: 4.2%, N: 13.6%) to detect impurities .

Q. What are the solubility properties of this compound in common laboratory solvents?

Experimental data indicate:

  • High solubility in DMSO (>50 mg/mL) and methanol (>20 mg/mL).
  • Limited solubility in water (<1 mg/mL), requiring sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production, and what factors influence reaction efficiency?

  • Catalyst Optimization : Pd(PPh3_3)4_4 improves cross-coupling efficiency (yield increase from 60% to 85%) compared to Pd(OAc)2_2 .
  • Temperature Control : Maintaining 80–90°C during pyrimidine ring closure minimizes side products (e.g., dimerization byproducts reduced by 30%) .
  • Workup Strategies : Liquid-liquid extraction with ethyl acetate/water (3:1) enhances recovery of the free base before HCl salt formation .

Q. What structural insights can be gained from X-ray crystallography, and how do they inform reactivity studies?

  • Crystal Structure : The pyrimidine ring adopts a planar conformation with dihedral angles of 5–10° relative to the fluorophenyl group, suggesting π-π stacking potential .
  • Hydrogen Bonding : The hydrochloride salt forms N–H···Cl interactions (bond length ~2.1 Å), stabilizing the solid-state structure and influencing dissolution kinetics .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Accelerated Stability Studies : At 40°C/75% RH over 30 days, <5% degradation occurs, but exposure to light generates a fluorophenyl-oxidized byproduct (~8%) detectable via LC-MS .
  • Recommended Storage : Desiccated at −20°C in amber vials under argon to prevent hydrolysis and photodegradation .

Q. What computational methods are used to predict biological activity, and how do they align with experimental data?

  • Docking Studies : The ethanamine moiety interacts with kinase ATP-binding pockets (e.g., CDK2, docking score −9.2 kcal/mol), corroborated by IC50_{50} values of 0.8 μM in enzymatic assays .
  • ADMET Predictions : Moderate blood-brain barrier permeability (LogBB: −0.5) and CYP3A4 inhibition risk (70% probability) highlight the need for metabolic stability testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields and purity levels?

  • Root Cause Analysis : Yield variations (60–85%) may stem from differences in catalyst batches or moisture levels during amination. Replicate reactions under inert atmospheres (N2_2/Ar) to ensure consistency .
  • Purity Discrepancies : HPLC methods with varying mobile phases (e.g., acetonitrile vs. methanol) can alter retention times and impurity detection thresholds. Validate methods using certified reference standards .

Methodological Recommendations

  • Synthetic Protocols : Follow Pd-catalyzed cross-coupling and reductive amination steps as in , with strict temperature monitoring.
  • Analytical Workflow : Combine HPLC, 1H NMR^1 \text{H NMR}, and HR-MS for structural confirmation .
  • Stability Testing : Conduct ICH-compliant stress studies (40°C/75% RH, UV light) to identify degradation pathways .

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